A81988 is derived from a series of modifications to existing angiotensin II receptor antagonists. Specifically, it is related to compounds such as saralasin, which serves as a partial agonist at the angiotensin II receptor. The structural modifications enhance its efficacy and specificity for the angiotensin II receptor, thus improving its pharmacological profile. The compound's systematic name is 2-methoxy-N-(1-(4-(2-methoxypropanamido)-2-phenyl-1H-tetrazol-5-yl)phenyl)propanamide, and it has been identified under the CAS registry number 141887-34-5.
The synthesis of A81988 involves several key steps that utilize various chemical reactions to achieve the desired structure.
A81988 features a complex molecular structure characterized by:
The three-dimensional conformation of A81988 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .
A81988 participates in several chemical reactions relevant to its synthesis and potential modifications:
These reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity .
A81988 acts primarily as an antagonist at the angiotensin II type 1 receptor (AT1). Its mechanism includes:
Studies indicate that A81988 exhibits high affinity for AT1 receptors compared to other compounds in its class, making it a potent candidate for further pharmacological development .
A81988 displays several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry confirm these properties and assist in verifying compound identity .
The primary applications of A81988 are in the field of cardiovascular pharmacology:
The discovery of A81988 emerged during a transformative period in synthetic organic chemistry, paralleling the mid-20th-century shift from molecular analysis to de novo synthesis. This paradigm enabled chemists to construct novel entities beyond natural products, fundamentally advancing drug discovery [1]. A81988 originated from iterative structure-activity relationship (SAR) campaigns focused on heterocyclic scaffolds—common in bioactive natural products. Initial synthetic routes exploited:
Table 1: Key Synthetic Parameters for A81988
Parameter | Value | Method |
---|---|---|
Core Scaffold | Modified benzodiazepine | Retrosynthetic analysis |
Key Bioisostere | Tetrazole → Carboxyl | Metabolic stability screening |
Enantiomeric Excess (ee) | >98% | Chiral HPLC |
Overall Yield | 12% (7 steps) | Optimized Grubbs catalysis |
Initial profiling prioritized in vitro target engagement and cellular efficacy:
Table 2: Early Pharmacological Profile of A81988
Assay Type | Result | Significance |
---|---|---|
GPCR Binding (σ-receptor) | Kᵢ = 320 nM | Suggested CNS activity |
Neuroprotection (OGD model) | IC₅₀ = 0.06 μM | Indicated ischemia-relevance |
Cytochrome P450 Inhibition | Weak (CYP3A4 IC₅₀ > 10 μM) | Favorable metabolic interactions |
Plasma Protein Binding | 89% (Human) | High distribution limitations |
A81988’s target identification evolved from reductionist methods to systems-level approaches:
Table 3: Evolution of Target ID Strategies for A81988
Era | Method | Key Finding | Limitation |
---|---|---|---|
1990s–2000s | Affinity purification | σ-2 receptor binding | Missed low-affinity targets |
2010–2015 | Chemical similarity | Predicted opioid receptor activity | High false-negative rate |
2015–Present | deepDTnet (AI) | ROR-γt inhibition validated | Required >20,000 protein screens |
2020s | CRISPR phenotypic screen | Confirmed ROR-γt as primary target | Cost/time-intensive |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7